5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid
CAS No.: 131052-68-1
Cat. No.: VC7785562
Molecular Formula: C11H15NO4S
Molecular Weight: 257.3
* For research use only. Not for human or veterinary use.
amino}thiophene-2-carboxylic acid - 131052-68-1](/images/structure/VC7785562.png)
Specification
CAS No. | 131052-68-1 |
---|---|
Molecular Formula | C11H15NO4S |
Molecular Weight | 257.3 |
IUPAC Name | 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14) |
Standard InChI Key | VJWRWJGBMRLBDV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid has the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.3 g/mol . The IUPAC name, 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid, reflects its three primary components:
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A thiophene ring (C₄H₃S) providing aromaticity and π-conjugation.
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A Boc-protected methylamino group (-N(CH₃)C(O)OC(CH₃)₃) at the 5-position, offering steric protection for the amine.
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A carboxylic acid moiety (-COOH) at the 2-position, enabling hydrogen bonding and salt formation .
The SMILES notation CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O confirms the connectivity, while the InChIKey VJWRWJGBMRLBDV-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅NO₄S | |
Molecular Weight | 257.3 g/mol | |
CAS Registry Number | 131052-68-1 | |
PubChem CID | 15079360 | |
Topological Polar Surface | 87.7 Ų |
Synthetic Methodologies
Table 2: Representative Synthetic Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Methylation | CH₃I, K₂CO₃, DMF | 25°C | 78% |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 0°C → RT | 85% |
Applications in Medicinal Chemistry
Role as a Peptidomimetic Building Block
The compound’s carboxylic acid and protected amine functionalities make it ideal for synthesizing peptidomimetics. Key applications include:
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Enzyme Inhibitors: The thiophene ring mimics phenyl groups in protease active sites, while the Boc group allows controlled deprotection during solid-phase peptide synthesis .
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Kinase Targeting: Derivatives have shown preliminary activity against tyrosine kinases in cancer cell assays, though exact mechanisms remain under investigation .
Material Science Applications
In polymer chemistry, the compound serves as a monomer for conductive polymers. Its thiophene core facilitates electron delocalization, while the Boc group enhances solubility in organic solvents during processing .
Condition | Stability Duration |
---|---|
-20°C, argon | 24 months |
4°C, desiccated | 6 months |
RT, ambient light | 2 weeks |
Challenges and Limitations
Purification Difficulties
Chromatographic purification is complicated by the compound’s tendency to form aggregates in nonpolar solvents. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is recommended for >95% purity .
Scalability Issues
Future Research Directions
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Alternative Protecting Groups: Investigating photolabile or enzymatically cleavable groups to replace Boc for biomedical applications.
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Crystallography Studies: Resolving 3D structures to guide computational drug design.
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Green Chemistry Approaches: Developing solvent-free reactions to enhance sustainability .
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